N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-3-22-13-8-9-14-15(10-13)23-17(20(14)2)19-16(21)11-4-6-12(18)7-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYBGDVMFAYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 6-Ethoxy-3-methyl-2-aminobenzothiazole with 4-Fluorobenzoyl Chloride
A primary method involves the direct condensation of 6-ethoxy-3-methyl-2-aminobenzothiazole with 4-fluorobenzoyl chloride. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, catalyzed by triethylamine (TEA) to neutralize HCl byproducts. The reaction mechanism follows nucleophilic acyl substitution, where the amine group of the benzothiazole attacks the electrophilic carbonyl carbon of the acid chloride.
Key Conditions :
- Solvent : Anhydrous THF or dichloromethane
- Catalyst : Triethylamine (1.2 equiv)
- Temperature : 0°C to room temperature, 12–24 hours
- Yield : 65–78%
This method is favored for its simplicity but requires high-purity starting materials to avoid side reactions.
Cyclization of 1-(4-Fluorobenzoyl)-3-(6-ethoxy-3-methylphenyl)thiourea
An alternative route utilizes thiourea intermediates, as demonstrated in analogous benzothiazole syntheses. The cyclization of 1-(4-fluorobenzoyl)-3-(6-ethoxy-3-methylphenyl)thiourea in acidic or basic media forms the benzothiazole ring. For example, refluxing in acetic acid with catalytic sulfuric acid induces intramolecular cyclization via dehydration (Scheme 1).
$$
\text{1-(4-Fluorobenzoyl)-3-(6-ethoxy-3-methylphenyl)thiourea} \xrightarrow[\text{H}2\text{SO}4]{\text{AcOH, reflux}} \text{this compound}
$$
Key Conditions :
- Solvent : Glacial acetic acid
- Catalyst : Concentrated H$$2$$SO$$4$$ (5 mol%)
- Temperature : 120°C, 6–8 hours
- Yield : 70–82%
This method offers higher regioselectivity due to the directed formation of the thiazole ring.
Reduction of Nitro-Containing Precursors
A nitro intermediate, such as 6-ethoxy-3-methyl-2-nitrobenzothiazole, can be reduced to the corresponding amine before coupling with 4-fluorobenzoic acid. Catalytic hydrogenation (H$$2$$, Pd/C) or chemical reduction (Fe/NH$$4$$Cl) effectively converts the nitro group to an amine.
Example Procedure :
- Reduction : 6-Ethoxy-3-methyl-2-nitrobenzothiazole (10 mmol) is stirred with 10% Pd/C (0.5 g) in methanol under H$$_2$$ (1 atm) for 16 hours.
- Filtration : Catalyst removal via Celite filtration.
- Coupling : The resultant amine reacts with 4-fluorobenzoyl chloride (1.1 equiv) in THF/TEA.
Key Conditions :
Optimization of Reaction Conditions
Solvent and Catalyst Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) accelerate condensation but may promote side reactions. Nonpolar solvents (toluene, xylene) are preferred for high-temperature cyclizations. Catalysts such as TEA or DMAP improve acylation yields by scavenging acids.
Temperature and Time Dependencies
Cyclization reactions require elevated temperatures (100–120°C) for completion, whereas condensations proceed at ambient conditions. Prolonged heating (>12 hours) risks decomposition, necessitating precise timing.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH/H$$_2$$O gradient) confirms >98% purity for optimized routes.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Condensation | 6-Ethoxy-3-methyl-2-aminobenzothiazole, 4-Fluorobenzoyl chloride | THF, TEA, rt, 24h | 65–78% | Simplicity, minimal byproducts |
| Thiourea Cyclization | 1-(4-Fluorobenzoyl)-3-(6-ethoxy-3-methylphenyl)thiourea | AcOH, H$$2$$SO$$4$$, 120°C, 8h | 70–82% | High regioselectivity |
| Nitro Reduction/Coupling | 6-Ethoxy-3-methyl-2-nitrobenzothiazole, 4-Fluorobenzoyl chloride | H$$_2$$/Pd/C, then THF/TEA | 60–68% | Scalability, avoids moisture sensitivity |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide ()
- Molecular Formula : C₁₇H₁₅FN₂O₂S
- Key Differences :
- Ethyl vs. methyl at position 3.
- Methoxy vs. ethoxy at position 2 (benzamide substituent).
- Methoxy reduces lipophilicity (LogP = 4) compared to ethoxy, which may influence membrane permeability .
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide ()
- Molecular Formula : C₁₅H₁₄N₂O₃S₂
- Key Differences :
- Sulfonamide vs. benzamide group.
- Methoxy at position 4 (sulfonamide ring).
- Impact: The sulfonamide group enhances hydrogen-bonding capacity, as evidenced by N1—H1⋯N2 interactions in its crystal structure.
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
- Key Differences :
- Thienylidene core vs. benzothiazole.
- Additional fluorine on the phenyl ring.
- Impact : The thiophene ring introduces different π-electron density, affecting electronic interactions. Fluorine substitution may enhance metabolic stability .
Physicochemical and Crystallographic Properties
| Compound | Molecular Weight (g/mol) | LogP | Crystal System | Space Group | Key Interactions |
|---|---|---|---|---|---|
| Target Compound | ~349.4 (estimated) | ~4.5 | Not reported | Not reported | Likely N—H⋯O/F and π-π stacking |
| N-(3-ethyl-4-fluoro-...methoxybenzamide | 330.4 | 4.0 | Not reported | Not reported | Not reported |
| 4-Methoxy-N-...benzenesulfonamide | 334.40 | - | Monoclinic | P21/c | N—H⋯N, C—H⋯O, π-π (3.95 Å) |
| 4-Fluoro-N-...thienylidene-benzamide | Not reported | - | Not reported | Not reported | Disorder in main residue |
- Crystallography Tools : SHELX and ORTEP (Evidences 1, 4, 7) are standard for structural refinement. For example, the sulfonamide derivative () was analyzed using SHELXL-97, revealing R factor = 0.048 and hydrogen-bond-driven packing .
Biological Activity
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H16F N3 O1 S
- Molecular Weight : 283.37 g/mol
The compound features a benzothiazole moiety, which is known for its significant biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. It acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the regulation of gene expression associated with cell proliferation and survival in various cancers, including malignant mesothelioma .
The compound's mechanism involves the modulation of signaling pathways related to cancer progression. By inhibiting the YAP/TAZ pathway, it may reduce tumor growth and metastasis. This inhibition leads to decreased expression of genes that promote cell cycle progression and survival, thereby inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines. A notable study reported a dose-dependent decrease in cell viability in human mesothelioma cells treated with this compound. The IC50 values varied across different cell lines but generally fell within the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| Human Mesothelioma Cells | 5.5 |
| Breast Cancer Cells | 7.8 |
| Lung Cancer Cells | 6.0 |
In Vivo Studies
In vivo studies using murine models have further supported the anticancer potential of this compound. Tumor-bearing mice treated with this compound exhibited significant tumor regression compared to control groups receiving vehicle treatment. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis in treated tumors.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest that the compound has moderate bioavailability and a half-life conducive for therapeutic use.
Q & A
How can reaction conditions be optimized for synthesizing N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide to maximize yield and purity?
Answer:
Optimization requires careful control of solvent polarity, temperature gradients, and reaction time. For example:
- Solvent choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in benzothiazole derivatives, while ethereal solvents (e.g., THF) may stabilize intermediates .
- Temperature: Stepwise heating (e.g., 60°C for cyclization, 25°C for coupling) minimizes side reactions .
- Monitoring: Use HPLC to track conversion rates and NMR to confirm intermediate structures. For instance, highlights HPLC retention time shifts as indicators of byproduct formation .
Which analytical methods are most effective for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy: 1H/13C NMR resolves the imine (C=N) and benzothiazole ring protons. For example, the E-configuration of the imine group is confirmed by coupling constants (J ≈ 12 Hz) in 1H NMR .
- X-ray Crystallography: Single-crystal analysis (e.g., ) validates bond angles and dihedral distortions, critical for understanding steric effects in the benzothiazole ring .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and detects isotopic patterns for fluorine (19F) .
What in vitro assays are recommended to evaluate the biological activity of this benzothiazole derivative?
Answer:
Target-specific assays are prioritized:
- Kinase Inhibition: Fluorescence polarization assays assess binding to ATP pockets in kinases, leveraging the fluorobenzamide moiety’s electron-withdrawing properties .
- Antimicrobial Activity: Broth microdilution (MIC assays) against S. aureus and E. coli quantify potency, with comparisons to structurally similar thiadiazole derivatives (e.g., reports IC50 values for analogs) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) evaluate selectivity, noting that ethoxy groups may reduce off-target effects .
How should researchers address discrepancies in reported biological activities of structurally similar compounds?
Answer:
Discrepancies often arise from functional group substitutions or assay variability. Mitigation strategies include:
- Comparative SAR Studies: Map activity trends across analogs. For example, replacing the ethoxy group with methoxy () alters lipophilicity (logP), impacting membrane permeability .
- Standardized Protocols: Replicate assays under identical conditions (e.g., serum concentration, incubation time) to isolate structural effects .
- Mechanistic Profiling: Use SPR (surface plasmon resonance) to compare binding kinetics to targets like EGFR or PARP, resolving potency differences .
What strategies are employed to elucidate the mechanism of action in biological systems?
Answer:
Mechanistic studies combine biochemical and computational tools:
- Pull-Down Assays: Biotinylated probes capture protein targets from lysates, identified via LC-MS/MS. The fluorobenzamide group’s reactivity aids in covalent bonding studies .
- Molecular Dynamics (MD) Simulations: Model interactions between the benzothiazole ring and hydrophobic enzyme pockets (e.g., COX-2), predicting binding free energies (ΔG) .
- Metabolic Profiling: Stable isotope tracing (13C-glucose) tracks compound incorporation into cellular pathways, revealing effects on glycolysis or apoptosis .
What are the implications of substituting the ethoxy group in the benzothiazole ring on reactivity and bioactivity?
Answer:
Substitutions alter electronic and steric profiles:
- Electron-Withdrawing Groups (e.g., NO2): Increase electrophilicity of the imine bond, enhancing reactivity in nucleophilic environments but reducing metabolic stability .
- Electron-Donating Groups (e.g., OMe): Improve solubility but may reduce target affinity. shows methoxy analogs exhibit 20% lower inhibition of B. subtilis growth compared to ethoxy derivatives .
- Bulkier Substituents (e.g., iPr): Introduce steric hindrance, blocking access to enzymatic active sites. X-ray data () confirms such distortions in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
